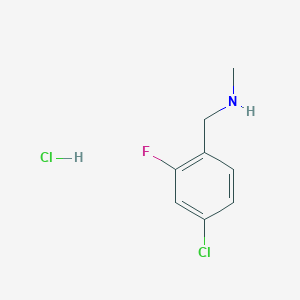
1-(4-Chloro-2-fluorophenyl)-N-methylmethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-fluorophenyl)-N-methylmethanamine; hydrochloride, commonly known as 4-CA, is a chemical compound that belongs to the class of phenylethylamines. It is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that has been extensively studied for its potential therapeutic applications.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-(4-Chloro-2-fluorophenyl)-N-methylmethanamine;hydrochloride involves the reaction of 4-chloro-2-fluoroaniline with formaldehyde and methylamine followed by hydrochloric acid treatment to obtain the final product.
Starting Materials
4-chloro-2-fluoroaniline, formaldehyde, methylamine, hydrochloric acid
Reaction
Step 1: 4-chloro-2-fluoroaniline is reacted with formaldehyde and methylamine in the presence of a suitable solvent and catalyst to obtain the intermediate 1-(4-chloro-2-fluorophenyl)-N-methylmethanimine., Step 2: The intermediate is then treated with hydrochloric acid to obtain the final product 1-(4-Chloro-2-fluorophenyl)-N-methylmethanamine;hydrochloride.
Mécanisme D'action
The exact mechanism of action of 4-CA is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which are responsible for regulating mood, emotions, and pain perception.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-CA has a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can lead to an improvement in mood and a reduction in pain perception. 4-CA has also been shown to increase the levels of dopamine in the brain, which is responsible for regulating reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-CA in lab experiments is its ability to selectively inhibit the reuptake of serotonin and norepinephrine. This makes it a useful tool for studying the effects of these neurotransmitters on various physiological processes. However, one of the limitations of using 4-CA is that it can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 4-CA. One area of interest is the development of more selective 1-(4-Chloro-2-fluorophenyl)-N-methylmethanamine;hydrochlorides that target specific neurotransmitter systems. Another area of interest is the use of 4-CA in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 4-CA and its potential applications in the treatment of various psychiatric disorders.
In conclusion, 1-(4-Chloro-2-fluorophenyl)-N-methylmethanamine; hydrochloride, commonly known as 4-CA, is a chemical compound that has been extensively studied for its potential therapeutic applications. Its selective inhibition of serotonin and norepinephrine reuptake makes it a useful tool for studying the effects of these neurotransmitters on various physiological processes. Further research is needed to fully understand the mechanism of action of 4-CA and its potential applications in the treatment of various psychiatric disorders.
Applications De Recherche Scientifique
4-CA has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders. It has been shown to have antidepressant, anxiolytic, and analgesic properties. Studies have also suggested that 4-CA may be effective in the treatment of attention deficit hyperactivity disorder (ADHD) and obsessive-compulsive disorder (OCD).
Propriétés
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-11-5-6-2-3-7(9)4-8(6)10;/h2-4,11H,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBFDTKSHJXEPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-N-methylmethanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride](/img/structure/B2951044.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2951047.png)
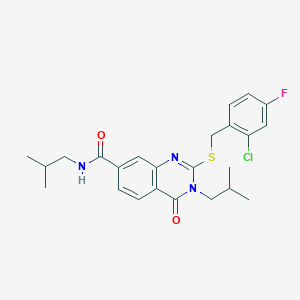
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2951050.png)
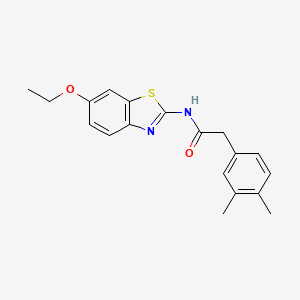
![5-Chloroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B2951054.png)
![2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2951056.png)
![3-methyl-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}-1H-indol-3-yl)benzamide](/img/structure/B2951058.png)
![{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B2951059.png)
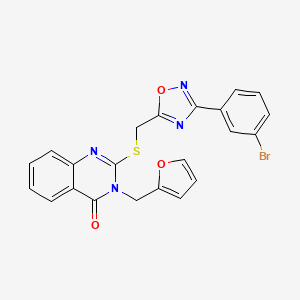
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-4-carboxamide](/img/structure/B2951061.png)
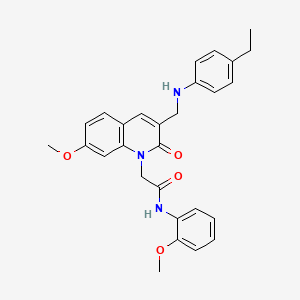
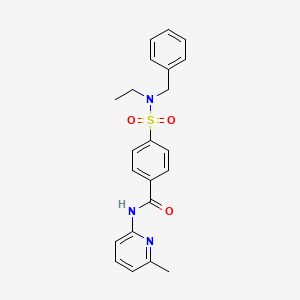
![4-(5-Fluoropyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2951066.png)